4-(Acetamidomethyl)-3-fluorobenzoic acid

Description

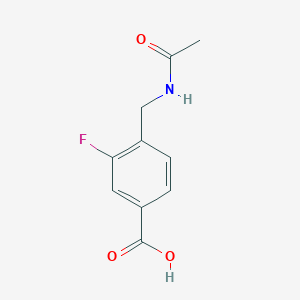

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(acetamidomethyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEGCJDIJNFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Acetamidomethyl 3 Fluorobenzoic Acid

Strategies for the Construction of the Fluorobenzoic Acid Aromatic Core

The foundational step in the synthesis of 4-(acetamidomethyl)-3-fluorobenzoic acid is the acquisition of the 3-fluoro-4-methylbenzoic acid precursor. While various methods exist for the synthesis of fluorobenzoic acid derivatives, a common and practical approach begins with commercially available 3-fluoro-4-methylbenzoic acid.

Regioselective Halogenation and Subsequent Functionalization Pathways

A critical step in the synthetic sequence is the regioselective halogenation of the methyl group of 3-fluoro-4-methylbenzoic acid. This benzylic halogenation is typically achieved through a free radical mechanism, yielding a 4-(halomethyl)-3-fluorobenzoic acid derivative. This intermediate is pivotal for the subsequent introduction of the nitrogen-containing functionality.

The methyl group of 3-fluoro-4-methylbenzoic acid or its ester can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is common for such reactions. The fluorine atom at the 3-position has a minimal directing effect on the free radical halogenation of the adjacent methyl group.

Alternatively, chlorination can be achieved using sulfuryl chloride (SOCl2) with a radical initiator. The resulting 4-(chloromethyl)-3-fluorobenzoic acid is also a suitable precursor for the subsequent nucleophilic substitution reactions. To avoid potential side reactions with the carboxylic acid moiety, it is often advantageous to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before carrying out the benzylic halogenation. This protecting group can be hydrolyzed in a later step to regenerate the carboxylic acid.

Carboxylation Reactions for Aromatic Acid Formation

While the use of 3-fluoro-4-methylbenzoic acid as a starting material is often the most direct route, the fluorobenzoic acid core can, in principle, be constructed through various carboxylation reactions. One such method involves the Grignard reaction, where an aryl magnesium halide is reacted with carbon dioxide to form a carboxylic acid. For instance, 2-fluoro-4-bromotoluene could be converted to the corresponding Grignard reagent and then carboxylated to yield 3-fluoro-4-methyl-benzoic acid researchgate.net. Another approach is the oxidation of a corresponding aldehyde or primary alcohol. However, given the commercial availability of 3-fluoro-4-methylbenzoic acid, these methods are generally less employed for the synthesis of the title compound.

Introduction and Elaboration of the Acetamidomethyl Moiety

With the 4-(halomethyl)-3-fluorobenzoic acid intermediate in hand, the next phase of the synthesis focuses on the introduction of the aminomethyl group and its subsequent acylation.

Synthetic Routes to 4-(Aminomethyl)-3-fluorobenzoic Acid Precursors

Several methods can be employed to convert the 4-(halomethyl) group into a 4-(aminomethyl) group. A common and efficient method is the reaction of the bromomethyl intermediate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the corresponding 4-(azidomethyl)-3-fluorobenzoic acid ester. The azide can then be reduced to the primary amine, 4-(aminomethyl)-3-fluorobenzoic acid, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using other reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine in the presence of water.

Another classic and reliable method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. In this approach, the 4-(bromomethyl)-3-fluorobenzoic acid ester is reacted with potassium phthalimide to form the N-substituted phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine hydrate in a refluxing alcoholic solvent, liberates the desired 4-(aminomethyl)-3-fluorobenzoic acid wikipedia.orgorganic-chemistry.orgresearchgate.netprepchem.com. This method is advantageous as it avoids the over-alkylation that can occur with direct amination using ammonia.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Esterification | 3-fluoro-4-methylbenzoic acid, Methanol, H2SO4 (cat.), Reflux | Methyl 3-fluoro-4-methylbenzoate |

| Benzylic Bromination | Methyl 3-fluoro-4-methylbenzoate, NBS, AIBN, CCl4, Reflux | Methyl 4-(bromomethyl)-3-fluorobenzoate |

| Azide Formation | Methyl 4-(bromomethyl)-3-fluorobenzoate, NaN3, DMF | Methyl 4-(azidomethyl)-3-fluorobenzoate |

| Reduction | Methyl 4-(azidomethyl)-3-fluorobenzoate, H2, Pd/C, Methanol | Methyl 4-(aminomethyl)-3-fluorobenzoate |

| Hydrolysis | Methyl 4-(aminomethyl)-3-fluorobenzoate, aq. NaOH, then aq. HCl | 4-(Aminomethyl)-3-fluorobenzoic acid |

Efficient Amide Bond Formation via Acylation Methodologies

The final step in the synthesis of this compound is the acylation of the amino group of 4-(aminomethyl)-3-fluorobenzoic acid. This can be readily achieved by treating the amino acid with acetic anhydride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct. Alternatively, the reaction can be performed in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) by the gradual addition of acetic anhydride.

Another common acylation agent is acetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, in an inert solvent such as dichloromethane or tetrahydrofuran. It is important to control the reaction conditions to prevent acylation of the carboxylic acid group, although the amino group is generally more nucleophilic and will react preferentially. If necessary, the carboxylic acid can be protected as an ester and deprotected after the acylation.

| Acylation Method | Reagents | Solvent | General Conditions |

| Acetic Anhydride | Acetic anhydride, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., DCM, THF) or aqueous base | Room temperature or gentle heating |

| Acetyl Chloride | Acetyl chloride, Non-nucleophilic base (e.g., Pyridine) | Aprotic solvent (e.g., DCM) | 0 °C to room temperature |

Application of Orthogonal Protective Group Strategies (e.g., Fmoc Chemistry)

In more complex syntheses where the 4-(aminomethyl)-3-fluorobenzoic acid moiety is to be incorporated into a larger molecule, such as a peptide or a combinatorial library, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others peptide.com.

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis wikipedia.orgtotal-synthesis.com. It is stable to acidic conditions but can be readily cleaved by a mild base, typically a solution of piperidine in DMF wikipedia.org.

In the context of 4-(aminomethyl)-3-fluorobenzoic acid, the amino group could be protected with an Fmoc group, for instance, by reacting it with Fmoc-Cl or Fmoc-OSu. The resulting Fmoc-protected amino acid could then be used in further synthetic transformations where the carboxylic acid is involved in a coupling reaction. For example, if one wished to form an amide bond at the carboxylic acid position without affecting the amino group, the Fmoc protection would be crucial. Once the desired transformation at the carboxylic acid is complete, the Fmoc group can be selectively removed to liberate the amino group for subsequent functionalization, such as the acetylation described previously. This strategy allows for a high degree of control and flexibility in the synthesis of more complex molecules derived from 4-(aminomethyl)-3-fluorobenzoic acid.

Synthesis of Key Intermediates for this compound Derivatization

The efficient construction of analogues of this compound hinges on the availability of versatile starting materials. The methyl esters of 4-(bromomethyl)-3-fluorobenzoate and 4-(azidomethyl)-3-fluorobenzoate are two such pivotal intermediates, providing reactive handles for subsequent chemical modifications.

Preparation of Methyl 4-(bromomethyl)-3-fluorobenzoate

Methyl 4-(bromomethyl)-3-fluorobenzoate serves as a crucial electrophilic precursor. Its synthesis typically begins with the esterification of 3-fluoro-4-methylbenzoic acid to yield methyl 3-fluoro-4-methylbenzoate. This is followed by a radical bromination of the benzylic methyl group.

A common method for this transformation involves heating methyl 3-fluoro-4-methylbenzoate with N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄). echemi.comchemicalbook.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically run under reflux conditions for several hours. echemi.comchemicalbook.com Upon completion, the reaction mixture is worked up to isolate the desired product, methyl 4-(bromomethyl)-3-fluorobenzoate. echemi.comchemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl 3-fluoro-4-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Carbon Tetrachloride (CCl₄) | Reflux, 6-18 hours | Methyl 4-(bromomethyl)-3-fluorobenzoate |

| Methyl 3-fluoro-4-methylbenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (initiator) | Dichloromethane | Reflux, 18 hours | Methyl 4-(bromomethyl)-3-fluorobenzoate |

Conversion to Methyl 4-(azidomethyl)-3-fluorobenzoate

The bromo- intermediate is readily converted to the corresponding azide, methyl 4-(azidomethyl)-3-fluorobenzoate. This azido derivative is a versatile intermediate, particularly for "click chemistry" reactions or for reduction to the corresponding amine. The synthesis is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide anion.

In a representative procedure, methyl 4-(bromomethyl)-3-fluorobenzoate is treated with sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction proceeds to give the desired product, which can then be used in subsequent synthetic steps. For instance, the resulting 4-(azidomethyl)-3-fluorobenzoic acid was used in the development of a proteolysis targeting chimera (PROTAC) to induce degradation of Telomerase Reverse Transcriptase. chemrxiv.org

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| Methyl 4-(bromomethyl)-3-fluorobenzoate | Sodium Azide (NaN₃) | Nucleophilic Substitution | Methyl 4-(azidomethyl)-3-fluorobenzoate |

Advancements in Solid-Phase and Parallel Synthesis Approaches for Analogues

The core structure of this compound is a valuable scaffold for generating libraries of compounds for biological screening. Solid-phase and parallel synthesis techniques are powerful tools for rapidly creating a multitude of analogues from a common intermediate.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a highly developed methodology for preparing peptides and peptide-like molecules. nih.govnih.gov This technique can be adapted to synthesize analogues of this compound. In this approach, a derivative of the benzoic acid scaffold could be anchored to a solid support (resin). Subsequent reactions, such as amide bond formation with a diverse set of amines, can be carried out in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.

Parallel synthesis allows for the simultaneous creation of multiple compounds in separate reaction vessels. This method is highly amenable to automation and is used to generate compound libraries. For example, the key intermediate, methyl 4-(aminomethyl)-3-fluorobenzoate (obtained after reduction of the azide), could be reacted with a library of different carboxylic acids or acylating agents in a multi-well plate format. This would rapidly generate a diverse set of N-acylated analogues of the parent compound, enabling efficient exploration of structure-activity relationships (SAR). The development of influenza neuraminidase inhibitors has utilized the synthesis of large libraries of benzoic acid derivatives to identify potent candidates. researchgate.netnih.gov

These high-throughput methodologies are instrumental in medicinal chemistry for accelerating the drug discovery process by enabling the rapid synthesis and screening of extensive compound libraries built around the this compound core structure.

Structure Activity Relationship Sar and Molecular Design Implications

Analysis of the Fluorobenzoic Acid Core in Modulating Biological Recognition

The fluorobenzoic acid scaffold serves as the foundational core of the molecule, establishing its primary orientation within a binding site and dictating key physicochemical properties. The specific placement of the fluorine atom and the ever-important carboxylic acid group are critical determinants of its interaction profile.

Influence of Fluorine Substitution Pattern on Molecular Interactions and Ligand Efficiency

The substitution of hydrogen with fluorine is a widely used strategy in drug design to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. tandfonline.comnih.gov The fluorine atom's small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere (1.20 Å) with minimal steric perturbation, yet its high electronegativity profoundly alters the local electronic environment. tandfonline.com

In the context of 4-(Acetamidomethyl)-3-fluorobenzoic acid, the fluorine is positioned meta to the carboxylic acid. This placement has a significant electronic effect, primarily through induction, which influences the acidity of the carboxyl group. A comparison of the acidity (pKa) of fluorobenzoic acid isomers demonstrates the impact of the substitution pattern.

| Compound | pKa |

|---|---|

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid (ortho) | 3.27 |

| 3-Fluorobenzoic Acid (meta) | 3.86 |

| 4-Fluorobenzoic Acid (para) | 4.14 |

Table 1: Comparison of pKa values for fluorobenzoic acid isomers. The 3-fluoro (meta) substitution increases acidity compared to the parent benzoic acid and the para-substituted analog, though less so than the ortho isomer. wikipedia.org

This increased acidity of the 3-fluorobenzoic acid core can lead to stronger ionic interactions or hydrogen bonds at a physiological pH. nih.gov Beyond modulating pKa, the C-F bond can participate in various non-covalent interactions, including dipole-dipole, electrostatic, and even weak hydrogen bonds with suitable donors. benthamscience.comnih.gov Computational studies have revealed that fluorine substituents can significantly alter the structure of water networks within a binding pocket, which can either stabilize or destabilize a ligand-protein complex. nih.gov The specific orientation of the fluorine atom, as dictated by the substitution pattern, determines its ability to engage in these favorable interactions, thereby influencing ligand efficiency and binding kinetics. nih.gov

Role of the Carboxylic Acid Moiety in Binding Site Interactions

The carboxylic acid functional group is a privileged structure in drug design, renowned for its ability to form strong and highly directional interactions with protein targets. When deprotonated to its carboxylate form at physiological pH, it acts as a powerful hydrogen bond acceptor and can engage in potent salt-bridge interactions with positively charged residues like arginine, lysine, or histidine.

These interactions are fundamental to anchoring a ligand within its binding site and achieving high affinity. The specific interactions a carboxylic acid moiety can form are summarized below.

| Interaction Type | Interacting Partner in Protein | Description |

|---|---|---|

| Salt Bridge (Ionic) | Arg, Lys, His (protonated) | Strong charge-charge interaction between the negatively charged carboxylate and a positively charged amino acid side chain. |

| Hydrogen Bond | Ser, Thr, Tyr, Asn, Gln, backbone N-H | The carboxylate oxygens act as strong hydrogen bond acceptors. |

| Metal Coordination | Zn²⁺, Mg²⁺, etc. | Coordination with metal cofactors often found in enzyme active sites. |

Table 2: Common binding site interactions involving the carboxylic acid moiety.

The critical role of the carboxylic acid is often confirmed through SAR studies where it is replaced by bioisosteres. escholarship.org For example, replacing a carboxylate with a fluorinated alcohol or phenol (B47542) can result in analogs with significantly lower acidity and increased lipophilicity and permeability. escholarship.orgresearchgate.net While such changes might be desirable for pharmacokinetic reasons, they often come at the cost of reduced binding affinity, underscoring the importance of the carboxylic acid's potent anchoring capabilities.

Conformational and Stereoelectronic Impact of the Acetamidomethyl Linker

The acetamidomethyl linker connects the fluorobenzoic acid core to the terminal amide group. Its length, flexibility, and electronic nature are critical for correctly positioning the pharmacophoric elements of the molecule within a target binding site.

Flexibility and Orientation within Putative Binding Pockets

| Torsion Angle | Compound Context | Observed Value (°) | Reference |

|---|---|---|---|

| Dihedral angle (Amide plane vs. Phenyl ring) | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | 87.30 | iucr.org |

| N—C—C—C | N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | -58.8 | researchgate.net |

Table 3: Representative torsion angles from crystal structures of related N-(phenyl)acetamide compounds, indicating a non-coplanar arrangement between the phenyl ring and the amide group.

Furthermore, the amide bond itself introduces a significant conformational constraint due to its partial double-bond character. This leads to a hindered rotation and the existence of stable cis (E) and trans (Z) rotamers. scielo.br Detailed spectroscopic and computational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide, a close analog of the linker, have shown that a rotational equilibrium between these isomers exists in solution. scielo.br This equilibrium dictates the relative orientation of the groups attached to the nitrogen and carbonyl carbon, directly impacting how the molecule can adapt its shape to fit a binding pocket. This inherent flexibility, combined with the preferred non-planar arrangement, allows the linker to act as a versatile spacer, capable of adopting various conformations to optimize interactions.

Contributions to Pharmacophore Elements and Ligand Design

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. The this compound molecule contains several key pharmacophoric features:

Aromatic/Hydrophobic Group: The fluorophenyl ring provides a hydrophobic surface for van der Waals or π-stacking interactions.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide (B32628) group is a strong HBA.

Hydrogen Bond Donor (HBD): The N-H of the secondary amide is a strong HBD.

Anionic Center/HBA: The carboxylic acid group is a powerful anionic center and HBA.

SAR Insights Derived from Functionally Related Analogues

While direct SAR studies on this compound are not extensively reported, analysis of functionally related analogs provides valuable insights into how structural modifications might influence biological activity. The activity of such a molecule is highly dependent on the specific protein target.

| Analog Structure/Class | Biological Target/Activity | Key Structural Difference | Inferred SAR Insight | Reference |

|---|---|---|---|---|

| 4-Fluoro-N-[ω-(...)-alkyl]-benzamides | Cholinesterase Inhibition | Amide formed from the carboxylic acid; linker is an aminoalkyl-tetrahydroacridine. | The fluorobenzoyl moiety can serve as a key recognition element. Activity is sensitive to the length and nature of the linker at the 4-position. | thieme-connect.com |

| p-Fluorobenzoic Acid | Anti-sickling Properties | Lacks the acetamidomethyl group. | The fluorobenzoic acid core itself possesses biological activity, suggesting the 4-position substituent modulates potency and selectivity. | psu.eduresearchgate.net |

| c-MET Kinase Inhibitors | c-MET Inhibition | Many inhibitors feature substituted aromatic cores connected by various linkers to heterocyclic systems. | In kinase inhibitors, specific aromatic substitutions and linker geometries are critical for achieving potency and selectivity by targeting key residues in the ATP-binding pocket. | nih.gov |

Table 4: Structure-Activity Relationship (SAR) insights derived from functionally related chemical analogs.

These examples collectively demonstrate that the this compound scaffold is a versatile template. The fluorobenzoic acid core can act as a recognition element for diverse targets. The activity and selectivity are critically dependent on the nature of the substituent at the 4-position. For a given target, the length, rigidity, and pharmacophoric features of the linker—in this case, the acetamidomethyl group—must be optimized to correctly position the key interacting moieties for effective binding and modulation of protein function. nih.gov

Observations from Dual Histone Deacetylase-Cyclooxygenase Inhibitor Research

The development of multi-target drugs has emerged as a promising strategy in cancer therapy, with dual inhibitors of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2) showing potential. Both enzymes are often overexpressed in various cancers. mdpi.com Research into bifunctional molecules targeting both HDAC and COX enzymes has provided insights into the structural requirements for potent inhibitory activity.

Studies have shown that HDAC inhibition can sometimes lead to an induction of COX-2 expression, which may counteract the therapeutic effect. Therefore, the simultaneous inhibition of both targets is a rational approach to achieve enhanced anticancer effects. nih.govresearchgate.net The challenge in designing these multi-target drugs lies in balancing the affinity for each target while maintaining favorable pharmacokinetic properties. mdpi.com

Structure-Activity Data from Cholinesterase Inhibitor Studies of Related Compounds

While direct studies on this compound as a cholinesterase inhibitor are not prevalent, the structure-activity relationships (SAR) of analogous compounds provide valuable insights. Research on various classes of cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's, highlights the importance of specific structural features for potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For instance, in studies of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain, the position of the halogen substituent significantly impacts activity and selectivity. nih.gov Para-substituted compounds often exhibit potent activity against AChE and poor activity against BChE, while ortho-substituted analogs show the opposite effect. nih.gov This suggests that the fluorine atom in this compound at the 3-position could influence its potential interaction with the active site of cholinesterases.

| Compound Class | Key Structural Features for Cholinesterase Inhibition | Reference |

| Fluorine/Chlorine-substituted Cinnamic Acid Derivatives | Position of halogen substituent affects activity and selectivity. Tertiary amine side chain enhances activity. | nih.gov |

| 1,3-Thiazole Derivatives | Amide group at position 2 is a key feature. Substituents on the thiazole (B1198619) ring influence potency. | academie-sciences.fracademie-sciences.fr |

| Xanthostigmine Analogs | Benzopyran skeleton linked to a tertiary amino nitrogen via an alkyloxy chain. | nih.gov |

Structural Determinants for Antimycobacterial Activity in Analogous Scaffolds

The search for novel antimycobacterial agents is critical due to the rise of drug-resistant tuberculosis. While this compound has not been extensively studied for this activity, the analysis of analogous scaffolds reveals key structural determinants for efficacy against Mycobacterium tuberculosis.

Research on various heterocyclic compounds has shown that specific functional groups and their spatial arrangement are vital for antimycobacterial activity. For example, in a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, the introduction of different substituents on the hydrazide moiety led to varying levels of activity. mdpi.com Thiosemicarbazide derivatives, in particular, showed promising results, with the most active compound containing a 4-trifluoromethylphenyl group. mdpi.com

This highlights the importance of lipophilicity and electronic effects of substituents on the aromatic ring. The fluorine atom in this compound, being a lipophilic and electron-withdrawing group, could potentially enhance the uptake of the compound by the mycobacterial cell wall and its interaction with a target enzyme. The acetamidomethyl side chain could also play a role in target binding.

| Scaffold | Key Structural Features for Antimycobacterial Activity | Reference |

| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives | Thiosemicarbazide moiety enhances activity. Lipophilic and electron-withdrawing groups on the phenyl ring are favorable. | mdpi.com |

| Quinolone Carboxylic Acid Derivatives | Fluorine substitution is often associated with potent activity. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | The nature and position of substituents on the aromatic ring influence activity. | mdpi.com |

Rational Design Principles in Radiopharmaceutical Conjugates for Preclinical Imaging

In the field of nuclear medicine, the rational design of radiopharmaceutical conjugates is essential for developing effective agents for preclinical and clinical imaging, such as positron emission tomography (PET). These conjugates typically consist of a targeting moiety, a linker, and a chelator that sequesters a radionuclide, like Copper-64 (⁶⁴Cu).

The principles of rational design in this area focus on optimizing the biodistribution and targeting specificity of the radiolabeled compound. While this compound itself is not a complete radiopharmaceutical, its components can be considered in the design of such agents. The benzoic acid group could be modified to attach to a targeting molecule, such as an antibody or a peptide, that recognizes a specific biological target, like a tumor-associated antigen.